4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine
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Overview
Description
4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine is a synthetic compound of significant interest in various fields of scientific research. The complex structure of this compound endows it with unique chemical and biological properties, making it a subject of study in chemistry, biology, medicine, and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It is known that the structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been reported to possess certain anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine typically involves multiple steps, starting from the preparation of individual subunits and culminating in their assembly through various reactions. The process can include:
Synthesis of the Thiazole Unit: : This usually involves a reaction between a phenyl-substituted thioamide and a suitable haloacetophenone under acidic or basic conditions.
Formation of the Pyrazole Ring: : This step may involve the cyclization of a suitable dicarbonyl compound with hydrazine derivatives.
Coupling Reactions: : The thiazole and pyrazole units are often coupled through nucleophilic substitution or condensation reactions.
Introduction of the tert-Butylsulfonyl Group: : This is typically achieved through sulfonylation reactions using tert-butylsulfonyl chloride or related reagents.
Industrial Production Methods
In industrial settings, the production methods are scaled up to accommodate larger quantities and often involve optimizations to improve yield and reduce costs. These might include:
Catalyst Use: : To speed up reactions and increase efficiency.
Solvent Optimization: : To ensure high solubility of reactants and easy recovery of products.
Process Automation: : To maintain consistent reaction conditions and improve safety.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form sulfone derivatives.
Reduction: : Reacts with reducing agents to form sulfide derivatives.
Substitution: : Various nucleophilic or electrophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: : Leads to the formation of sulfones.
Reduction: : Leads to the formation of sulfides.
Substitution: : Can introduce various functional groups, modifying the compound's properties.
Scientific Research Applications
4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine has a broad range of applications in research:
Chemistry: : Studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: : Investigated for its potential interactions with biological targets, possibly as an enzyme inhibitor or receptor ligand.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: : Could be used as an intermediate in the synthesis of dyes, agrochemicals, or pharmaceuticals.
Comparison with Similar Compounds
4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine is unique due to its specific combination of functional groups. Comparisons with similar compounds highlight its distinctiveness:
Similar Compounds
1-(4-phenyl-2-thiazolyl)-3-(tert-butylsulfonyl)pyrazole
5-[(4-chlorophenyl)sulfanyl]-4-phenylthiazole derivatives
Phenyl-substituted pyrazole thiazoles
Properties
IUPAC Name |
4-tert-butylsulfonyl-2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S3/c1-22(2,3)32(28,29)17-13-25-27(19(17)24)21-26-18(14-7-5-4-6-8-14)20(31-21)30-16-11-9-15(23)10-12-16/h4-13H,24H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBHTDPQFYDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N(N=C1)C2=NC(=C(S2)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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